[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid
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Overview
Description
[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid is a chemical compound with the molecular formula C9H6N2O4S2 and a molecular weight of 270.29 g/mol . It is a derivative of benzothiazole, a heterocyclic compound containing both sulfur and nitrogen atoms. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry .
Mechanism of Action
Target of Action
Similar compounds have been known to target specific enzymes or proteins within cells .
Mode of Action
It’s likely that the compound interacts with its targets through covalent bonding, given the presence of the thioacetic acid group .
Biochemical Pathways
Similar nitrobenzothiazole compounds have been shown to interact with various biological pathways .
Pharmacokinetics
The compound’s molecular weight (2713 g/mol) and its polar nature suggest that it may have good bioavailability .
Result of Action
Similar compounds have been shown to have significant biological activity, including antimicrobial and anti-inflammatory effects .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid. For instance, the compound’s stability may be affected by temperature, as it is recommended to be stored at 28°C . Additionally, the compound’s efficacy may be influenced by the pH of the environment, the presence of other compounds, and the specific characteristics of the target cells.
Biochemical Analysis
Biochemical Properties
Benzothiazole derivatives have been reported to display antibacterial activity by inhibiting various enzymes such as dihydroorotase, DNA gyrase, uridine diphosphate-n-acetyl enol pyruvyl glucosamine reductase (MurB), peptide deformylase, aldose reductase, casdihydrofolate reductase, enoyl acyl carrier protein reductase, dialkylglycine decarboxylase, dehydrosqualene synthase, dihydropteroate synthase and tyrosine kinase .
Cellular Effects
Benzothiazole derivatives have been shown to have significant effects on various types of cells and cellular processes .
Molecular Mechanism
Benzothiazole derivatives have been shown to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
The synthesis of [(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid typically involves the condensation of 2-aminobenzenethiol with nitro-substituted aldehydes or ketones, followed by cyclization . One common method includes the reaction of 2-aminobenzenethiol with 6-nitrobenzaldehyde in the presence of a base, such as sodium hydroxide, to form the intermediate Schiff base. This intermediate then undergoes cyclization to yield the desired product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and microwave-assisted synthesis to enhance yield and reduce reaction time .
Chemical Reactions Analysis
[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid undergoes various chemical reactions, including:
Scientific Research Applications
[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid has several scientific research applications:
Comparison with Similar Compounds
[(6-Nitro-1,3-benzothiazol-2-yl)thio]acetic acid can be compared with other benzothiazole derivatives, such as:
2-Aminobenzothiazole: Known for its use in the synthesis of various pharmaceuticals and agrochemicals.
6-Nitrobenzothiazole: Similar in structure but lacks the thioacetic acid moiety, which may affect its biological activity.
Benzothiazole-2-thiol: Another derivative with significant antimicrobial properties but different reactivity due to the presence of a thiol group instead of a thioether linkage.
This compound stands out due to its unique combination of a nitro group and a thioacetic acid moiety, which contributes to its diverse chemical reactivity and broad range of applications .
Properties
IUPAC Name |
2-[(6-nitro-1,3-benzothiazol-2-yl)sulfanyl]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N2O4S2/c12-8(13)4-16-9-10-6-2-1-5(11(14)15)3-7(6)17-9/h1-3H,4H2,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPUEHHQKFLQSG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1[N+](=O)[O-])SC(=N2)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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